![molecular formula C13H20N2O4S B5861870 N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5861870.png)
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 works by activating sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in many physiological processes, including smooth muscle relaxation and vasodilation. By activating sGC, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 increases the production of cGMP, leading to the biochemical and physiological effects observed in studies.
Biochemical and Physiological Effects:
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, it has been shown to have anti-inflammatory and anti-proliferative effects, which may make it useful in the treatment of conditions such as atherosclerosis and cancer. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been shown to improve endothelial function, which can have a positive impact on cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to study the effects of sGC activation in a controlled manner. However, one limitation of using N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are many potential future directions for research on N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition for which current treatments are limited. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 may have applications in the treatment of other cardiovascular and inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 involves the reaction between 2-methoxyaniline and tert-butylamine, followed by the addition of acetic anhydride and sulfuric acid. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been the subject of numerous scientific studies, particularly in the field of cardiovascular research. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide 41-2272 has been studied for its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.
Propriétés
IUPAC Name |
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(16)14-11-8-10(6-7-12(11)19-5)20(17,18)15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRREIXRFZXIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)

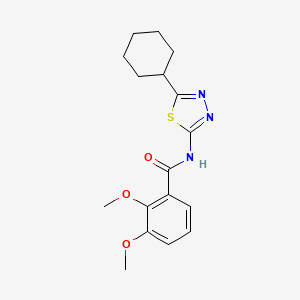


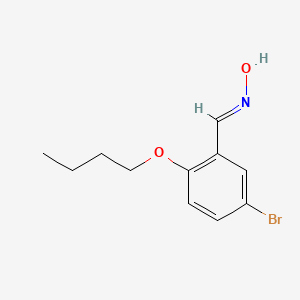
![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)
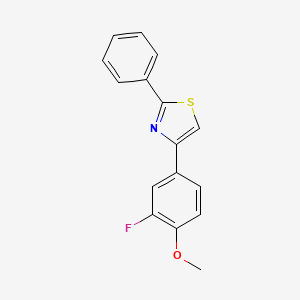
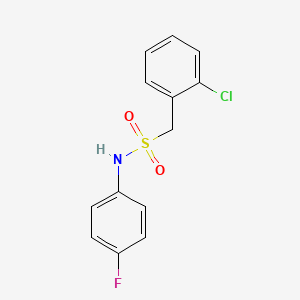

![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)
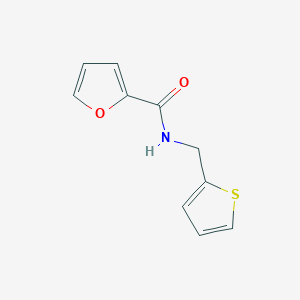
![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)